4-Vinylaniline

Description

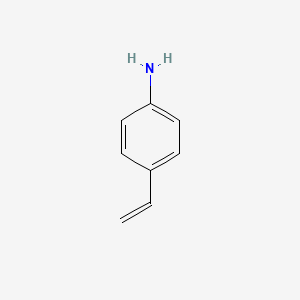

Structure

3D Structure

Properties

IUPAC Name |

4-ethenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N/c1-2-7-3-5-8(9)6-4-7/h2-6H,1,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSXSAXOLABXMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25086-42-4 | |

| Record name | Poly(4-aminostyrene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25086-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4061751 | |

| Record name | 4-Vinylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1520-21-4, 25086-42-4 | |

| Record name | 4-Aminostyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1520-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminostyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001520214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aniline, polymers | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168484 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Vinylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-vinylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.714 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINOSTYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5W976JK5I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Vinylaniline (4-Aminostyrene)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Vinylaniline, also known as 4-aminostyrene, is a bifunctional organic compound of considerable interest in polymer chemistry, materials science, and as a synthetic intermediate.[1] Its structure, which incorporates a polymerizable vinyl group and a versatile primary amine on an aromatic ring, makes it a valuable monomer for producing functional polymers and a key building block for advanced materials and pharmaceuticals.[1][2] The primary amine serves as a nucleophile or can be diazotized for further chemical transformations, while the vinyl group readily participates in free-radical polymerization.[1] This guide provides an in-depth overview of this compound's core properties, synthesis, reactivity, and applications, with a focus on delivering actionable, field-proven insights for research and development professionals.

Compound Identification and Core Properties

Precise identification is critical for regulatory compliance and experimental reproducibility. This compound is most commonly identified by its CAS number.

| Identifier | Value | Source(s) |

| CAS Number | 1520-21-4 | [3][4] |

| IUPAC Name | 4-ethenylaniline | [1][4] |

| Synonyms | 4-Aminostyrene, p-Vinylaniline, 4-Ethenylaniline | [2][3][4] |

| Molecular Formula | C₈H₉N | [3][4] |

| Molecular Weight | 119.16 g/mol | [3][4] |

| EC Number | 216-185-8 | [5] |

| InChI Key | LBSXSAXOLABXMF-UHFFFAOYSA-N | [3][4] |

Physicochemical Properties

The physical properties of this compound dictate its handling, storage, and reaction conditions. It exists as a yellow to red liquid or a low-melting solid.[3][6] Its bifunctional nature influences its solubility and reactivity.

| Property | Value | Conditions | Source(s) |

| Appearance | Yellow to red liquid or low-melting solid | Ambient | [6][7] |

| Melting Point | 23-24 °C | [8][9] | |

| Boiling Point | 213-214 °C | 760 mmHg (lit.) | [3][6][10] |

| 98-100 °C | 4 mmHg | [7][8] | |

| Density | 1.017 g/mL | at 25 °C (lit.) | [3][10] |

| Refractive Index (n²⁰/D) | 1.626 | (lit.) | [3][10] |

| Flash Point | 98.9 °C (210 °F) | Closed cup | [3][10] |

| Solubility | Soluble in benzene, acetone, and methanol. Limited solubility in water. | [2][3][6] | |

| pKa | 4.73 ± 0.10 | Predicted | [3][6] |

Causality Insight: The low melting point means that the material can exist as either a liquid or solid at typical laboratory temperatures, requiring careful handling. Its high boiling point necessitates vacuum distillation for purification to avoid thermal polymerization or degradation.

Synthesis and Purification

The synthesis of this compound requires methods that preserve the reactive vinyl group. A common laboratory-scale method is the dehydration of 4-(1-hydroxyethyl)aniline. An alternative and effective route involves the dehydration of p-aminophenylethanol using a strong base like potassium hydroxide.[11]

Example Protocol: Dehydration of p-Aminophenylethanol[13]

This protocol describes a robust method for producing this compound. The causality behind this choice is the direct conversion under heat and vacuum, which efficiently removes the water byproduct and drives the reaction to completion.

Step-by-Step Methodology:

-

Preparation: Combine 9.2 g of p-aminophenylethanol with 8.8 g of potassium hydroxide (KOH) in a round-bottom flask suitable for distillation under reduced pressure.

-

Reaction: Gently heat the mixture under a nitrogen atmosphere at approximately 6 mm Hg pressure using the flame of a Bunsen burner. The direct, high heat facilitates the E2 elimination mechanism, where the hydroxide acts as a base to abstract a proton and eliminate water.

-

Collection: The product, this compound, will distill over. Collect the distillate in a receiving flask cooled with a dry ice-acetone bath (-78 °C) to ensure efficient condensation of the volatile product.

-

Work-up: Extract the collected distillate with diethyl ether. The use of ether allows for efficient separation of the organic product from any residual aqueous or inorganic impurities.

-

Drying: Dry the ether solution over solid KOH pellets. KOH is a suitable drying agent here as it is a base and will not react with the aniline product.

-

Isolation: Filter the solution to remove the drying agent. Evaporate the ether under reduced pressure to yield the final product, p-aminostyrene (this compound).

-

Validation: Characterize the product using IR and NMR spectroscopy to confirm its identity and purity. The expected yield is approximately 6.4 g.[11]

Chemical Reactivity and Polymerization

The dual functionality of this compound is the cornerstone of its utility. The vinyl group enables polymerization, while the aniline group provides a site for a wide range of organic transformations.[1][2]

Polymerization

This compound is a valuable monomer for creating functional polymers like poly(this compound) (PVAn). It can be polymerized via radical, cationic, or oxidative methods. The resulting polymer contains pendant aniline groups that can be used for further modifications, such as grafting other polymers or immobilizing biomolecules.[1]

A primary application is in the synthesis of conductive polymers. For instance, PVAn can be used as a foundation upon which polyaniline (PANI), a well-known conductive polymer, is grafted, creating bilayer systems for applications in biosensors and anti-corrosion coatings.[12]

Free-Radical Polymerization Workflow

The diagram below illustrates the fundamental steps of free-radical polymerization, a common method for synthesizing PVAn.

Caption: Workflow for the free-radical polymerization of this compound.

Spectroscopic Profile

Structural elucidation and quality control rely on spectroscopic analysis. Key spectral features are summarized below.

| Technique | Key Features and Expected Signals |

| ¹H NMR | Vinyl Protons: Three distinct signals in the δ 5.0-7.0 ppm range, exhibiting characteristic doublet of doublets (dd) splitting patterns. Aromatic Protons: Two doublets in the δ 6.5-7.5 ppm range, typical for a 1,4-disubstituted (para) benzene ring. Amine Protons: A broad singlet (NH₂) whose chemical shift is solvent and concentration-dependent, typically around δ 3.5-4.5 ppm. |

| IR Spectroscopy | N-H Stretch: A pair of bands around 3350-3450 cm⁻¹ characteristic of a primary amine. C=C Stretch (Vinyl): A peak around 1630 cm⁻¹. C=C Stretch (Aromatic): Peaks in the 1500-1600 cm⁻¹ region. =C-H Bend (Vinyl): Out-of-plane bending vibrations around 910 and 990 cm⁻¹.[4] |

| Mass Spectrometry | Molecular Ion (M⁺): A prominent peak at m/z = 119, corresponding to the molecular weight of the compound.[4] |

Applications in Research and Development

The unique bifunctional nature of this compound makes it a versatile tool for materials scientists and drug development professionals.

-

Conductive Polymers and Biosensors: It is used to create functionalized surfaces and polymers. For example, it can be grafted onto surfaces like silicon or polytetrafluoroethylene (PTFE) to render them conductive after subsequent polymerization with aniline.[3] This is highly valuable for developing novel biosensors and electronic materials.

-

Functional Hydrogels: The monomer is a precursor for preparing conductive and biocompatible hydrogels, which have shown significant potential in advanced wound healing applications.[1]

-

Drug Development Intermediate: The aniline moiety serves as a well-established scaffold in medicinal chemistry. The ability to polymerize or surface-graft this structure opens avenues for creating drug-delivery systems and functionalized biomaterials.[1]

-

Cross-linking Agent: It is widely employed as a cross-linking agent in the manufacturing of resins, adhesives, and coatings, which significantly enhances their mechanical strength and chemical resistance.

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions.

Hazard Identification

| Hazard Type | GHS Classification and Statement | Source(s) |

| Acute Toxicity | Category 4 (Oral, Dermal, Inhalation). H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled. | [3][10][13] |

| Skin/Eye Irritation | Category 2 (Skin Irritation), Category 2 (Serious Eye Irritation). H315: Causes skin irritation. H319: Causes serious eye irritation. | [10][13][14] |

| Sensitization | Category 1 (Respiratory Sensitization). H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. | [10][13][14] |

| Carcinogenicity | Category 2. H351: Suspected of causing cancer. | [3][10][13][14] |

| Target Organ Toxicity | STOT SE 3 (Respiratory irritation), STOT RE 2 (May cause damage to organs through prolonged or repeated exposure). | [10][13][14] |

Handling and Storage Recommendations

-

Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[13][14]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat. If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate filter (e.g., type ABEK).[10][13]

-

Storage: Store in a tightly sealed container in a refrigerator at 2-8°C.[3][10] It should be stored under an inert atmosphere (e.g., argon) and protected from light.[13]

-

Stability and Polymerization Inhibition: The compound is prone to polymerization. Commercial preparations are often stabilized with inhibitors like hydroquinone (HQ) or 4-tert-butylcatechol.[15] For long-term storage, the addition of a small amount of an inhibitor like 0.1% sodium hydroxide may be necessary to prevent spontaneous polymerization.[3][6][7]

References

-

This compound . ChemBK. [Link]

-

4-Aminostyrene . NIST WebBook. [Link]

-

4-aminostyrene | CAS#:1520-21-4 . Chemsrc. [Link]

-

4-Aminostyrene | C8H9N | CID 73700 . PubChem - NIH. [Link]

-

SAFETY DATA SHEET - this compound, stabilized . Fisher Scientific. [Link]

-

Synthesis of p-aminostyrene . PrepChem.com. [Link]

-

Relationship between dispersion-forming capability of poly(4- vinylaniline) colloids and antimicrobial activity . Springer. [Link]

-

This compound - 1520-21-4, C8H9N, properties, synthesis . ChemSynthesis. [Link]

-

Poly(this compound)-Polyaniline Bilayer-Modified Stainless Steels for the Mitigation of Biocorrosion . ACS Publications. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 1520-21-4: this compound | CymitQuimica [cymitquimica.com]

- 3. 4-Vinylanilin | 1520-21-4 [chemicalbook.com]

- 4. 4-Aminostyrene [webbook.nist.gov]

- 5. 4-Aminostyrene | C8H9N | CID 73700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. echemi.com [echemi.com]

- 8. 1520-21-4 Cas No. | 4-Aminostyrene | Apollo [store.apolloscientific.co.uk]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. 4-乙烯基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. prepchem.com [prepchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.ca [fishersci.ca]

- 15. 1520-21-4 CAS MSDS (4-Vinylanilin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

A Comprehensive Technical Guide to the Spectroscopic Data of 4-Vinylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Vinylaniline, also known as 4-aminostyrene, is a bifunctional organic compound of significant interest in polymer chemistry, materials science, and as a versatile building block for novel pharmaceutical scaffolds.[1] Its structure, featuring both a polymerizable vinyl group and a reactive aniline moiety, makes comprehensive characterization essential for its application. This guide provides an in-depth analysis of the core spectroscopic data of this compound—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy—offering field-proven insights into data acquisition, interpretation, and the causality behind experimental choices.

Introduction: The Versatility of a Bifunctional Monomer

This compound (CAS 1520-21-4) is a unique molecule that bridges the worlds of polymer science and synthetic organic chemistry.[2] The vinyl group (–CH=CH₂) is susceptible to polymerization, while the amino group (-NH₂) on the aromatic ring provides a site for a wide array of chemical modifications.[3][4] This dual functionality allows for the creation of advanced materials such as conductive polymers, functionalized surfaces for biosensors, and unique drug delivery systems.[3]

Accurate and unambiguous characterization is the bedrock of reproducible science. For a molecule like this compound, where both functional groups can be reactive, confirming its structural integrity and purity is paramount. Spectroscopic techniques provide a non-destructive and highly detailed fingerprint of the molecule, ensuring its identity before it is employed in complex synthetic or polymerization workflows.

Molecular Structure and Spectroscopic Overview

The key to interpreting spectroscopic data is a fundamental understanding of the molecule's structure. This compound consists of a benzene ring para-substituted with a vinyl group and an amino group. This arrangement leads to a conjugated π-system, which heavily influences its spectroscopic properties.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is highly characteristic. The key is to understand the distinct regions: the aromatic protons, the vinyl protons, and the amine protons.

-

Causality in Signal Patterns:

-

Aromatic Region (~6.6-7.3 ppm): The para-substitution pattern gives rise to a classic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-donating amino group (H2, H6) are shielded and appear upfield, while the protons ortho to the vinyl group (H3, H5) are deshielded and appear downfield.

-

Vinyl Region (~5.1-6.7 ppm): The three vinyl protons form a complex splitting pattern (often described as an AMX or ABX system) due to their distinct chemical environments and couplings.

-

Hα (geminal to the ring): This proton is coupled to both trans (Hβ-trans) and cis (Hβ-cis) protons, appearing as a doublet of doublets.

-

Hβ-cis and Hβ-trans: These two protons are diastereotopic. They are coupled to each other (geminal coupling, typically small) and to Hα (vicinal coupling). The trans coupling constant (J) is significantly larger (~17 Hz) than the cis coupling constant (~11 Hz), a key diagnostic feature.

-

-

Amine Region (~3.7 ppm): The two -NH₂ protons typically appear as a broad singlet. The chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange.

-

Table 1: Summary of Typical ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ) in CDCl₃ | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic (H-2, H-6) | ~7.25 ppm | d (doublet) | ~8.5 Hz |

| Aromatic (H-3, H-5) | ~6.65 ppm | d (doublet) | ~8.5 Hz |

| Vinylic (Hα) | ~6.62 ppm | dd (doublet of doublets) | J_trans_ ≈ 17.6 Hz, J_cis_ ≈ 10.9 Hz |

| Vinylic (Hβ-trans) | ~5.59 ppm | d (doublet) | J_trans_ ≈ 17.6 Hz |

| Vinylic (Hβ-cis) | ~5.09 ppm | d (doublet) | J_cis_ ≈ 10.9 Hz |

| Amine (-NH₂) | ~3.70 ppm | br s (broad singlet) | N/A |

(Data synthesized from representative literature values.[5])

Caption: A generalized workflow for FTIR data acquisition and analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in this compound, involving the benzene ring, the vinyl group, and the lone pair on the nitrogen atom, results in characteristic UV absorbance.

-

Trustworthiness of Data: The λmax (wavelength of maximum absorbance) is sensitive to the solvent. Polar solvents can interact with the molecule, particularly the amino group, through hydrogen bonding, which can shift the absorbance maxima (solvatochromism). Therefore, reporting the solvent is critical for reproducible data.

The electronic system of this compound is a combination of the aniline and styrene chromophores.

-

Aniline Chromophore: Aniline in a non-acidic solvent like ethanol typically shows a strong absorption (π → π) around 230 nm and a weaker, broader band around 280 nm. [5] Styrene Chromophore: Styrene exhibits strong absorption with a peak around 245 nm, arising from the conjugated system between the ring and the vinyl group. [6][7] For this compound, the amino group acts as a powerful auxochrome, an electron-donating group that shifts the absorption to longer wavelengths (a bathochromic or "red" shift) and increases the absorption intensity. One would expect a primary absorption band (π → π*) for this compound to be significantly red-shifted compared to both benzene and styrene, likely appearing in the 250-300 nm range.

Table 4: Expected UV-Vis Absorption for this compound and Related Chromophores

| Compound | Typical λmax (in Ethanol/Hexane) | Electronic Transition |

|---|---|---|

| Benzene | ~255 nm | π → π* |

| Styrene | ~245 nm [6][7] | π → π* (extended conjugation) |

| Aniline | ~230 nm, ~280 nm [5] | π → π* (modified by -NH₂) |

| This compound | ~260 - 290 nm (Predicted) | π → π (extended conjugation with auxochrome)* |

Experimental Protocols: A Self-Validating System

The integrity of spectroscopic data is contingent upon rigorous experimental protocol.

Protocol 1: NMR Sample Preparation and Acquisition (¹H & ¹³C)

-

Solvent Selection: Choose a deuterated solvent in which the analyte is soluble (e.g., Chloroform-d, CDCl₃). Ensure the solvent is free from water and other impurities. The choice of CDCl₃ is common as it is a relatively non-polar solvent that dissolves many organic compounds. [5]2. Sample Preparation: Accurately weigh ~5-10 mg of this compound for ¹H NMR (or ~20-30 mg for ¹³C NMR) and dissolve it in ~0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (TMS), for precise referencing of the chemical shift scale to 0.00 ppm. Most commercial deuterated solvents already contain TMS.

-

Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is properly tuned and the magnetic field is shimmed to achieve optimal resolution and lineshape. This step is crucial for resolving fine splitting patterns.

-

Acquisition Parameters:

-

¹H NMR: Use a standard single-pulse experiment. A spectral width of ~12-15 ppm, an acquisition time of ~2-4 seconds, and a relaxation delay of 1-5 seconds are typical starting points. 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.

-

¹³C NMR: Use a proton-decoupled pulse sequence. A wider spectral width (~220-240 ppm) is required. Due to the low natural abundance of ¹³C and its longer relaxation times, a greater number of scans (several hundred to thousands) and a relaxation delay of 2-5 seconds are necessary.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and perform baseline correction. Integrate the signals (for ¹H NMR) and calibrate the chemical shift axis using the TMS or residual solvent peak.

Protocol 2: FTIR Spectrum Acquisition (ATR Method)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium) is clean. Clean with a suitable solvent like isopropanol and allow it to dry completely.

-

Background Collection: Collect a background spectrum. This is a critical self-validating step that measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which is then subtracted from the sample spectrum.

-

Sample Application: Place a single drop of liquid this compound directly onto the ATR crystal. Ensure the crystal surface is fully covered.

-

Sample Spectrum Collection: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal immediately after the measurement to prevent cross-contamination.

Protocol 3: UV-Vis Spectrum Acquisition

-

Solvent Selection: Choose a UV-grade solvent that does not absorb in the region of interest (e.g., ethanol, hexane, or acetonitrile). The solvent must be transparent above ~220 nm.

-

Sample Preparation: Prepare a dilute stock solution of this compound with a known concentration. Perform serial dilutions to create a sample with an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU). This ensures adherence to the Beer-Lambert Law.

-

Baseline Correction: Fill two matched quartz cuvettes with the pure solvent. Place one in the reference beam path and one in the sample beam path. Run a baseline scan to zero the instrument and correct for any absorbance from the solvent or cuvettes.

-

Sample Measurement: Replace the solvent in the sample cuvette with the prepared dilute solution of this compound. Scan the desired wavelength range (e.g., 200-400 nm).

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If the concentration and path length are known, the molar absorptivity (extinction coefficient, ε) can be calculated.

Conclusion

The spectroscopic profile of this compound is a rich tapestry of information that confirms its unique bifunctional structure. The characteristic AA'BB' and AMX patterns in the ¹H NMR, the six distinct signals in the ¹³C NMR, the key N-H and vinyl vibrations in the FTIR, and the conjugated system's absorption in the UV-Vis spectrum all serve as reliable fingerprints for this versatile monomer. The protocols and interpretive guidance provided herein are designed to empower researchers to confidently verify the identity and purity of this compound, ensuring the integrity and success of their downstream applications in materials science and drug development.

References

-

Gutow, J. (2012). Styrene. University of Wisconsin-Oshkosh. Available at: [Link]

-

Supporting Information for a relevant chemical synthesis publication. (Source containing NMR spectra for this compound). Available at: [Link]

-

ChemSynthesis. This compound. Available at: [Link]

-

PrepChem.com. Synthesis of p-aminostyrene. Available at: [Link]

-

PubChem - National Institutes of Health. Styrene. Available at: [Link]

-

National Institute of Standards and Technology (NIST). 4-Aminostyrene. NIST Chemistry WebBook. Available at: [Link]

-

Wikipedia. Aniline (data page). Available at: [Link]

-

PubChem - National Institutes of Health. 4-Aminostyrene. Available at: [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]

Sources

- 1. UV-Vis Absorption Spectrum of Aniline | SIELC Technologies [sielc.com]

- 2. 4-Aminostyrene [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-ビニルアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Aniline (data page) - Wikipedia [en.wikipedia.org]

- 6. Styrene [cms.gutow.uwosh.edu]

- 7. Styrene | C6H5CHCH2 | CID 7501 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Vinylaniline reactivity of the vinyl and amine groups

An In-Depth Technical Guide to the Core Reactivity of 4-Vinylaniline's Vinyl and Amine Groups

Introduction: The Duality of a Versatile Monomer

This compound, also known as 4-aminostyrene, is a bifunctional organic molecule of significant interest across materials science, polymer chemistry, and synthetic organic chemistry.[1][2] Its structure, featuring a polymerizable vinyl group and a nucleophilic primary amine on a benzene ring, makes it a uniquely versatile building block.[1] This duality allows for the synthesis of functional polymers with pendant amine groups that can be tailored for a vast array of applications, including conductive polymers, biosensors, drug delivery systems, and specialized coatings.[1]

This guide provides an in-depth exploration of the distinct and combined reactivity of the vinyl and amine functional groups. We will delve into the mechanistic principles that govern their transformations, provide field-proven experimental protocols, and discuss strategies for achieving chemoselectivity—selectively reacting one group while preserving the other. Understanding this chemical behavior is paramount for researchers and developers aiming to harness the full potential of this powerful monomer.

Physicochemical Properties of this compound

A clear understanding of a reagent's physical properties is the foundation of its effective use in any experimental setting. The following table summarizes the key properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 1520-21-4 | [3] |

| Molecular Formula | C₈H₉N | [3][4] |

| Molecular Weight | 119.16 g/mol | [4][5] |

| Appearance | Colorless to pale yellow liquid/powder | [3][6] |

| Boiling Point | 213-214 °C (lit.) | [7] |

| Density | 1.017 g/mL at 25 °C (lit.) | [7] |

| Refractive Index | n20/D 1.626 (lit.) | [7] |

| Solubility | Soluble in benzene, acetone, methanol | [4][7] |

Part 1: The Reactivity of the Vinyl Group

The vinyl group (–CH=CH₂) is an electron-rich π-system, making it a primary site for addition reactions and, most notably, polymerization.

Polymerization: Building Functional Macromolecules

The single most significant reaction of the vinyl group in this compound is polymerization, which forms poly(this compound) or P4VA. This process links monomer units together to create a long polymer chain with pendant aniline functionalities. These amine groups can then be used for post-polymerization modification, altering the material's properties or immobilizing other molecules like biomolecules.[1]

Various polymerization techniques can be employed, including free-radical, cationic, and oxidative polymerization. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a modern, controlled radical polymerization technique that allows for the synthesis of well-defined block copolymers.[8]

Caption: General workflow for the polymerization of this compound.

Experimental Protocol: Soap-Free Emulsion Polymerization of this compound

This protocol is adapted from methodologies used to generate poly(this compound) colloids.[9]

-

Reagent Preparation : Prepare an aqueous solution of a cationic initiator, such as 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V-50).

-

Reaction Setup : In a three-necked flask equipped with a condenser, nitrogen inlet, and magnetic stirrer, add deionized water and the initiator.

-

Inert Atmosphere : Purge the system with nitrogen for 30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.

-

Initiation : Heat the solution to 70°C with stirring to allow for the thermal decomposition of the initiator, generating radicals.

-

Monomer Addition : Add this compound monomer to the heated solution. The reaction mixture will typically turn milky as polymer colloids begin to form.

-

Polymerization : Allow the reaction to proceed at 70°C under a nitrogen atmosphere for a designated period (e.g., 24 hours).

-

Work-up : Cool the reaction to room temperature. The resulting polymer dispersion can be purified by dialysis against deionized water to remove unreacted monomer and initiator fragments.

Electrophilic Addition: Saturating the Double Bond

The π-bond of the vinyl group can act as a nucleophile, attacking electrophilic species in an electrophilic addition reaction.[10][11] This reaction breaks the double bond and forms two new single (sigma) bonds.[10]

The mechanism proceeds in two steps:

-

The electrophile (E⁺) is attacked by the electron-rich C=C double bond, forming a carbocation intermediate.

-

A nucleophile (Nu⁻) then attacks the positively charged carbon, forming the final product.

For an unsymmetrical reagent like HBr, the addition follows Markovnikov's Rule , which states that the hydrogen atom adds to the carbon that already has more hydrogen atoms.[11] This occurs because the alternative, a benzylic carbocation adjacent to the electron-donating amine group, is more stable.

Caption: Mechanism of electrophilic addition of HBr to this compound.

Part 2: The Reactivity of the Amine Group

The lone pair of electrons on the nitrogen atom of the aniline moiety confers nucleophilic and basic properties, opening a different set of chemical transformations. The amino group is also strongly activating for electrophilic aromatic substitution, but direct reactions on the ring are often complicated by this high reactivity.[3][12]

Acylation: Protection and Reactivity Modulation

The amine group readily reacts with acylating agents like acetic anhydride or acetyl chloride to form an amide.[13][14] This reaction is fundamentally important for two reasons:

-

Protection : It converts the highly activating -NH₂ group into a moderately activating -NHCOCH₃ group. This prevents polysubstitution during subsequent electrophilic aromatic substitution reactions and protects the amine from oxidation.[12]

-

Functionalization : It provides a stable amide linkage, which can be a key structural component in pharmaceuticals or advanced materials.

The resulting acetyl group can typically be removed by acid or base hydrolysis to restore the primary amine if needed.

Experimental Protocol: Acetylation of this compound

-

Dissolution : Dissolve this compound in a suitable solvent, such as glacial acetic acid or an inert solvent like dichloromethane.[13]

-

Acylating Agent Addition : Slowly add acetic anhydride to the solution with stirring. The reaction is often exothermic. A base like pyridine can be used to scavenge the acid byproduct if using an acyl chloride.[12]

-

Reaction : Stir the mixture at room temperature or with gentle heating for 1-2 hours until the reaction is complete (monitored by TLC).

-

Isolation : Pour the reaction mixture into ice-cold water to precipitate the N-(4-vinylphenyl)acetamide product.[13]

-

Purification : Collect the solid product by filtration, wash with cold water to remove residual acid, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

N-Alkylation: Synthesis of Secondary and Tertiary Amines

As a nucleophile, the amine can attack alkyl halides (e.g., methyl iodide, hexyl bromide) in an Sₙ2 reaction to form secondary and, subsequently, tertiary amines.[15] This is a standard method for preparing N-substituted anilines, which can be crucial for tuning the electronic and physical properties of the resulting monomers and polymers.[16][17]

Diazotization: A Gateway to Diverse Functionalities

Primary aromatic amines undergo diazotization when treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl at low temperatures (0-5°C).[18] This reaction converts the -NH₂ group into a diazonium salt (-N₂⁺Cl⁻).

Aromatic diazonium salts are exceptionally useful synthetic intermediates.[18] The diazonium group is an excellent leaving group (N₂) and can be replaced by a wide variety of nucleophiles, including halides (Sandmeyer reaction), -OH, -CN, and -H.[18] Furthermore, diazonium salts can act as electrophiles and react with activated aromatic rings (like phenols or other anilines) in azo coupling reactions to form brightly colored azo compounds, which are the basis of many dyes.

Caption: Synthetic pathway from this compound to an azo dye via diazotization.

Experimental Protocol: Diazotization and Azo Coupling

This protocol is based on general procedures for preparing azo dyes from aniline derivatives.

-

Amine Solution : Dissolve this compound in an aqueous solution of hydrochloric acid (e.g., 2.5 equivalents) and cool the mixture to 0-5°C in an ice bath.

-

Nitrite Addition : Prepare a solution of sodium nitrite in cold water. Add this solution dropwise to the cold aniline solution with vigorous stirring, keeping the temperature below 5°C at all times. The formation of the diazonium salt is complete when the solution gives a positive test with starch-iodide paper.

-

Coupling Solution : In a separate beaker, dissolve the coupling agent (e.g., 2-naphthol) in an aqueous sodium hydroxide solution and cool it in an ice bath.

-

Azo Coupling : Slowly add the cold diazonium salt solution to the cold coupling agent solution with continuous stirring. A brightly colored precipitate of the azo dye should form immediately.

-

Isolation : After the addition is complete, allow the mixture to stir in the ice bath for another 30 minutes. Collect the dye by vacuum filtration, wash thoroughly with cold water, and allow it to air dry.

Part 3: Chemoselectivity and Orthogonal Synthesis

The presence of two distinct reactive centers in this compound presents both a challenge and a significant synthetic opportunity. The key to harnessing its full potential lies in chemoselectivity—the ability to target one functional group while leaving the other untouched.

-

Amine Protection Strategy : The most common approach is to protect the amine via acylation. With the amine converted to a less reactive amide, the vinyl group can be selectively polymerized or functionalized. Subsequent hydrolysis can then liberate the amine groups on the polymer backbone for further reactions.[1] This "post-polymerization functionalization" is a powerful tool for creating complex materials.[1]

-

Reaction Condition Control : Selectivity can also be achieved by carefully choosing reagents and conditions. For example, the synthesis of this compound itself often involves the chemoselective reduction of 4-nitrostyrene. Catalytic systems must be chosen that reduce the nitro group to an amine without simultaneously reducing the vinyl double bond.[1]

-

Orthogonal Reactions : One can perform reactions that are inherently specific to one group. For instance, diazotization is exclusive to the primary aromatic amine, while catalytic hydrogenation under mild conditions might selectively reduce the vinyl group without affecting the amine.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate care. It is harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[1][6][7] It is also suspected of causing genetic defects.[1]

-

Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation : All work should be conducted in a well-ventilated chemical fume hood.[1]

-

Storage : Store in a cool, dark place (2-8°C is recommended) under an inert atmosphere. The monomer can polymerize upon standing; inhibitors like hydroquinone (HQ) or KOH are often added.[3][4]

Conclusion

This compound is a cornerstone monomer whose value is derived directly from the distinct and controllable reactivity of its vinyl and amine functional groups. The vinyl group provides a pathway to polymerization and addition chemistry, forming the backbone of advanced materials. The amine group serves as a versatile chemical handle for nucleophilic reactions, protection/deprotection strategies, and conversion into highly reactive diazonium intermediates. By understanding the underlying mechanisms and employing chemoselective strategies, researchers can precisely manipulate this molecule to construct functional polymers and complex organic structures tailored for high-value applications in medicine, electronics, and materials science.

References

- Nishida, K., et al. (2022). Relationship between dispersion-forming capability of poly(this compound) colloids and antimicrobial activity. Colloid and Polymer Science.

- CymitQuimica. (n.d.). CAS 1520-21-4: this compound. CymitQuimica.

- Benchchem. (n.d.). This compound | High Purity Reagent | RUO. Benchchem.

- Sigma-Aldrich. (n.d.). This compound 4-Aminostyrene. Sigma-Aldrich.

- Kang, E. T., et al. (2001). Reactive Coupling of this compound with Hydrogen-Terminated Si(100) Surfaces for Electroless Metal and “Synthetic Metal” Deposition. Langmuir.

- Sigma-Aldrich. (n.d.). This compound 4-Aminostyrene. Sigma-Aldrich.

- ChemicalBook. (2025). 4-Vinylanilin | 1520-21-4. ChemicalBook.

- Yuan, S., et al. (2013). Poly(this compound)-Polyaniline Bilayer-Modified Stainless Steels for the Mitigation of Biocorrosion by Sulfate-Reducing Bacteria (SRB) in Seawater. Industrial & Engineering Chemistry Research.

- Noroozi-Pesyan, N., et al. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Progress in Color, Colorants and Coatings.

- CymitQuimica. (n.d.). CAS 2039-80-7: 4-Ethenyl-N,N-dimethylbenzenamine. CymitQuimica.

- Sigma-Aldrich. (n.d.). This compound 4-Aminostyrene. Sigma-Aldrich.

- Apollo Scientific. (n.d.). 1520-21-4 Cas No. | 4-Aminostyrene. Apollo Scientific.

- Wikipedia. (2023). Electrophilic addition. Wikipedia.

- Wang, C., et al. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances.

- Chemical Education Xchange. (n.d.). Diazotization of Aniline Derivatives: Diazo Coupling. Chemical Education Xchange.

- National Center for Biotechnology Information. (n.d.). 4-Aminostyrene. PubChem.

- ChemScene. (n.d.). 1520-21-4 | this compound,98%(stabilized with HQ). ChemScene.

- ChemSynthesis. (2025). This compound. ChemSynthesis.

- ChemBK. (2024). This compound. ChemBK.

- Pearson. (n.d.). Acylation of Aniline Explained. Pearson.

- Organic Chemistry Portal. (n.d.). Diazotisation. Organic Chemistry Portal.

- Save My Exams. (2025). Electrophilic Addition (OCR A Level Chemistry A): Revision Note. Save My Exams.

- Google Patents. (1989). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water. Google Patents.

- GraB, S., et al. (2022). 4-Vinyl Guaiacol: A Key Intermediate for Biobased Polymers. Polymers.

- YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. YMER.

- Chemistry university. (2021). Electrophilic Addition Mechanism. YouTube.

- Journal of the Chemical Society, Perkin Transactions 1. (1998). Variable regioselectivity in reactions of N-lithio-N-vinylaniline with arenedicarboxylates and α,β-unsaturated esters. RSC Publishing.

- Progress in Color, Colorants and Coatings. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Progress in Color, Colorants and Coatings.

- Truong, N. P., et al. (2024). Polymerization-induced self-assembly of (2-(4-vinylbenzyl)iso-indoline-1,3-dione) for the synthesis of hydrazine responsive block copolymer nanoparticles. Polymer Chemistry.

- YouTube. (2020). Acetylation of aniline. YouTube.

- Chemical Communications. (2018). Anionic stitching polymerization of styryl(vinyl)silanes for the synthesis of sila-cyclic olefin polymers. RSC Publishing.

- BLD Pharm. (n.d.). 1520-21-4|this compound. BLD Pharm.

- TCI AMERICA. (n.d.). 4-Aminostyrene | 1520-21-4. TCI AMERICA.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1520-21-4 Cas No. | 4-Aminostyrene | Apollo [store.apolloscientific.co.uk]

- 3. CAS 1520-21-4: this compound | CymitQuimica [cymitquimica.com]

- 4. 4-Vinylanilin | 1520-21-4 [chemicalbook.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 4-Aminostyrene | 1520-21-4 | TCI AMERICA [tcichemicals.com]

- 7. chembk.com [chembk.com]

- 8. Polymerization-induced self-assembly of (2-(4-vinylbenzyl)iso-indoline-1,3-dione) for the synthesis of hydrazine responsive block copolymer nanoparticles - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]

- 10. Electrophilic addition - Wikipedia [en.wikipedia.org]

- 11. savemyexams.com [savemyexams.com]

- 12. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 13. ymerdigital.com [ymerdigital.com]

- 14. youtube.com [youtube.com]

- 15. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. CAS 2039-80-7: 4-Ethenyl-N,N-dimethylbenzenamine [cymitquimica.com]

- 18. Diazotisation [organic-chemistry.org]

An In-depth Technical Guide to 4-Ethenylaniline

This guide provides a comprehensive technical overview of 4-ethenylaniline, a versatile bifunctional molecule of significant interest in polymer chemistry, materials science, and drug development. Intended for researchers, scientists, and professionals in these fields, this document delves into the compound's nomenclature, properties, synthesis, and key applications, grounding all information in established scientific literature.

Chemical Identity and Nomenclature

4-Ethenylaniline, a substituted aniline, is a molecule that incorporates both a reactive vinyl group and a nucleophilic amino group. This unique combination makes it a valuable monomer and a versatile building block in organic synthesis.[1]

The nomenclature for this compound can vary across different contexts. Adherence to the International Union of Pure and Applied Chemistry (IUPAC) naming conventions is crucial for unambiguous scientific communication.

A variety of synonyms are also commonly used in literature and commercial listings:

Physicochemical Properties

A thorough understanding of the physical and chemical properties of 4-ethenylaniline is fundamental for its effective use in experimental design, process scale-up, and ensuring safe handling.

| Property | Value | Source |

| Molecular Formula | C₈H₉N | [2] |

| Molecular Weight | 119.16 g/mol | [2] |

| Appearance | Yellow to red liquid or low melting solid | [7][8] |

| Melting Point | ~23 °C | [9][10] |

| Boiling Point | 213-214 °C at atmospheric pressure; 98-100 °C at 4 mmHg | [9][10] |

| Density | ~1.017 g/mL at 25 °C | [9][10] |

| Refractive Index | n20/D 1.626 | [9][10] |

| Solubility | Soluble in benzene, acetone, and methanol | [7][9][10] |

It is important to note that 4-ethenylaniline can be unstable and may polymerize, especially when exposed to light and air.[9] For this reason, it is often supplied with a stabilizer, such as potassium hydroxide (KOH) or hydroquinone (HQ).[3][9] Proper storage at refrigerated temperatures (0-6 °C) is recommended to maintain its chemical integrity.[8][9]

Chemical Structure

Caption: 2D structure of 4-ethenylaniline.

Synthesis and Experimental Protocols

The synthesis of 4-ethenylaniline often involves the selective reduction of a precursor, 4-nitrostyrene. The primary challenge in this synthesis is the chemoselective reduction of the nitro group to an amine while preserving the reactive vinyl group.[1]

Synthesis of 4-Ethenylaniline from 4-Nitrostyrene

This protocol outlines a common laboratory-scale synthesis. The rationale behind the choice of reagents is to achieve high selectivity for the nitro group reduction.

Materials:

-

4-Nitrostyrene

-

Sodium borohydride (NaBH₄)

-

Copper(II) chloride (CuCl₂)

-

Isopropanol

-

Water

-

Sodium hydroxide (NaOH) solution

Protocol:

-

In a reaction vessel, suspend sodium borohydride in a mixture of isopropanol and water.

-

To this stirred suspension, add 4-nitrostyrene in portions. The portion-wise addition helps to control the exothermic nature of the reaction.

-

Add a solution of copper(II) chloride dropwise. The copper salt acts as a catalyst to facilitate the selective reduction of the nitro group.

-

Heat the reaction mixture to reflux (approximately 80°C) for a short duration (e.g., 30 minutes). Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended.[1]

-

After the reaction is complete, cool the mixture to room temperature.

-

Add a sodium hydroxide solution to quench the reaction and neutralize the acidic byproducts.

-

Extract the product with a suitable organic solvent, such as isopropanol.

-

Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), and filter.

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

Further purification can be achieved by column chromatography or by precipitation as a hydrochloride salt.[1]

Caption: General workflow for the synthesis of 4-ethenylaniline.

Key Applications in Research and Development

The dual functionality of 4-ethenylaniline makes it a highly valuable monomer and intermediate in various applications, from advanced materials to biomedical technologies.[1]

Polymer Chemistry

The primary application of 4-ethenylaniline is as a monomer for the synthesis of functional polymers.[1] The resulting poly(4-aminostyrene) and its copolymers have properties that are advantageous in several areas:

-

Conductive Polymers: Poly(4-aminostyrene) can be oxidized to form conductive polymers, which are of interest for applications in electronics, sensors, and antistatic coatings.[1]

-

Surface Modification: It is used to modify surfaces, such as poly(tetrafluoroethylene) (PTFE) and silicon, to render them conductive.[10] This is achieved through graft copolymerization followed by oxidative copolymerization with aniline.[10]

-

Adhesion Promotion: The amine groups in poly(4-aminostyrene) enhance adhesion, making it a useful component in coatings and adhesives.[4]

Biomedical Applications

The reactive amino groups on the polymer backbone are particularly useful for biomedical applications:

-

Biosensors: These amino groups can be used to immobilize biomolecules like enzymes and antibodies, forming the basis of biosensors.[1]

-

Drug Delivery: The stimuli-responsive nature of polymers derived from 4-ethenylaniline makes them candidates for smart hydrogels in drug delivery systems.[1]

Organic Synthesis

Beyond polymerization, the vinyl and amino groups can be selectively reacted, making 4-ethenylaniline a versatile intermediate in organic synthesis for the creation of pharmaceuticals and other complex molecules.[1]

Caption: Key application areas of 4-ethenylaniline.

Safety and Handling

4-Ethenylaniline is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H312: Harmful in contact with skin.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H332: Harmful if inhaled.[2]

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Ethenylaniline is a chemical compound with significant potential in both academic research and industrial applications. Its unique bifunctional nature allows for a wide range of chemical modifications and polymerizations, leading to materials with tailored properties. As research in conductive polymers, biosensors, and advanced materials continues to grow, the importance of versatile building blocks like 4-ethenylaniline is set to increase.

References

-

PubChem. (n.d.). 4-Ethynylaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Ethylaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Ethyl-N-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Aminostyrene. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Aminostyrene (CAS 1520-21-4). Retrieved from [Link]

-

PubChem. (n.d.). N-ethynyl-4-phenylaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

CUSABIO. (n.d.). 4-ethynylaniline suppliers USA. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 4-Ethynylaniline, 10g. Retrieved from [Link]

- Zhang, Y., Tan, K. L., Liaw, B. Y., Liaw, D. J., Kang, E. T., & Neoh, K. G. (2001). Reactive Coupling of this compound with Hydrogen-Terminated Si(100) Surfaces for Electroless Metal and “Synthetic Metal” Deposition. Langmuir, 17(7), 2265–2273.

-

Molecularinfo.com. (n.d.). This compound molecular information. Retrieved from [Link]

-

Apollo Scientific. (n.d.). 4-Aminostyrene. Retrieved from [Link]

-

PubChem. (n.d.). 4-((Trimethylsilyl)ethynyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Aminostyrene. NIST WebBook. Retrieved from [Link]

-

CAS Scifinder. (n.d.). 4-Aminostyrene. Retrieved from [Link]

-

Chem-Impex. (n.d.). 4-Ethynylaniline. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H9N). Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-Aminostyrene | C8H9N | CID 73700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 1520-21-4: this compound | CymitQuimica [cymitquimica.com]

- 4. polysciences.com [polysciences.com]

- 5. 4-Aminostyrene (CAS 1520-21-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 4-Aminostyrene [webbook.nist.gov]

- 7. guidechem.com [guidechem.com]

- 8. echemi.com [echemi.com]

- 9. nbinno.com [nbinno.com]

- 10. 4-Vinylanilin | 1520-21-4 [chemicalbook.com]

A Comprehensive Technical Guide to the Synthesis of 4-Vinylaniline from 4-Aminophenylethanol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Vinylaniline, also known as 4-aminostyrene, is a bifunctional monomer of significant interest in materials science and polymer chemistry due to its polymerizable vinyl group and a versatile amino group.[1] Its derivatives are integral to the development of advanced materials, including conductive polymers for biosensors and biocompatible hydrogels for medical applications.[1][2] This guide provides an in-depth, scientifically grounded overview of a primary synthesis route: the base-catalyzed dehydration of 4-aminophenylethanol. We will explore the reaction mechanism, present a detailed experimental protocol derived from established literature, discuss methods for product characterization and purification, and address critical safety considerations. This document is designed to serve as a practical and authoritative resource for professionals engaged in chemical synthesis and materials development.

Introduction: The Significance of this compound

This compound (CAS RN: 1520-21-4) is an organic compound featuring both a reactive vinyl group and a nucleophilic aniline moiety.[1][3] This unique bifunctional nature makes it a valuable building block for creating functionalized polymers. The vinyl group allows for polymerization via methods such as radical or cationic polymerization, while the aniline group provides a site for further chemical modifications or imparts specific electronic properties to the resulting polymer.[1][2]

The applications of poly(this compound) and its copolymers are expanding, particularly in the biomedical and electronics fields. Researchers utilize this monomer to:

-

Develop Conductive Polymers: As a derivative of aniline, it can be polymerized to form materials with useful electronic properties.[1]

-

Create Functional Surfaces: It is used to graft onto surfaces like silicon or polytetrafluoroethylene (PTFE) to render them conductive.[4]

-

Synthesize Biocompatible Materials: It serves as a precursor for conductive hydrogels with potential applications in wound healing and regenerative medicine.[2]

Given its utility, reliable and well-characterized synthesis methods are essential. While several routes to this compound exist, such as the reduction of 4-nitrostyrene, the dehydration of 2-(4-aminophenyl)ethanol offers a direct conversion of a readily available precursor.[1][5] This guide focuses exclusively on this dehydration pathway.

Reaction Mechanism and Theoretical Considerations

The synthesis of this compound from 4-aminophenylethanol is a dehydration reaction, specifically an elimination reaction where a molecule of water is removed from the substrate.

Reaction: C₈H₁₁NO (4-Aminophenylethanol) → C₈H₉N (this compound) + H₂O

This transformation is typically performed via base-catalysis at elevated temperatures. While acid-catalyzed dehydration is a common method for converting alcohols to alkenes, it is less suitable for primary alcohols like 4-aminophenylethanol. Acid-catalyzed dehydration often proceeds via an E1 mechanism, which involves the formation of a carbocation intermediate.[6] A primary carbocation is highly unstable, leading to a high activation energy for the reaction.[6][7]

Instead, heating with a strong base like potassium hydroxide (KOH) facilitates the reaction, likely through an E2 (bimolecular elimination) mechanism . Research has shown that while strong bases like KOH are effective, other agents such as NaOH, K₂CO₃, and BaO do not effectively catalyze the dehydration under similar conditions.[8]

The proposed E2 mechanism involves a single, concerted step:

-

The strong base (hydroxide ion, OH⁻) abstracts a proton from the carbon atom beta to the hydroxyl group (the benzylic carbon).

-

Simultaneously, the electrons from the C-H bond shift to form a pi bond between the alpha and beta carbons.

-

The hydroxyl group (–OH) is expelled as a leaving group. For –OH to be a good leaving group, it typically requires protonation (as in acid catalysis), but under the harsh, high-temperature, and strongly basic conditions used in this synthesis, the elimination proceeds directly.

// Reactants

sub [label=<

4-Aminophenylethanol

4-Aminophenylethanol

base [label="KOH (catalyst)\nHigh Temperature"];

// Products

prod [label=<

this compound

this compound

water [label="+ H₂O"];

// Arrows sub -> base [arrowhead=none]; base -> prod; prod -> water [arrowhead=none]; } /dot Caption: Base-catalyzed dehydration of 4-aminophenylethanol.

Detailed Experimental Protocol

The following protocol is adapted from established literature and provides a method for the synthesis and isolation of this compound.[5]

Materials and Equipment

| Reagent/Material | CAS Number | Formula | Notes |

| 2-(4-Aminophenyl)ethanol | 104-10-9 | C₈H₁₁NO | Starting material.[9] |

| Potassium Hydroxide (KOH) | 1310-58-3 | KOH | Dehydrating agent/catalyst. |

| Diethyl Ether | 60-29-7 | (C₂H₅)₂O | Extraction solvent. Anhydrous grade. |

| Nitrogen (N₂) or Argon (Ar) | 7727-37-9 | N₂ | Inert gas for atmosphere control. |

| Dry Ice / Acetone | - | - | For cold trap. |

Equipment:

-

Round-bottom flask (50 mL or 100 mL)

-

Short-path distillation head with vacuum adapter

-

Receiving flask

-

Heating mantle with stirrer

-

Vacuum pump capable of reaching <10 mmHg

-

Dry Ice/acetone cold trap

-

Separatory funnel

-

Standard laboratory glassware (beakers, flasks)

-

Rotary evaporator

Experimental Workflow Diagram

// Nodes A [label="1. Charge Flask\n- 4-Aminophenylethanol\n- KOH pellets"]; B [label="2. Assemble Apparatus\n- Short-path distillation\n- Cold trap"]; C [label="3. Reaction\n- Apply vacuum (~6 mmHg)\n- Heat with stirring"]; D [label="4. Product Collection\n- Distillate collected in\n Dry Ice/acetone-cooled flask"]; E [label="5. Work-up\n- Dissolve distillate in Ether\n- Dry over solid KOH"]; F [label="6. Isolation & Purification\n- Filter\n- Evaporate solvent"]; G [label="7. Characterization\n- NMR, IR Spectroscopy"]; H [label="8. Stabilize & Store\n- Add inhibitor\n- Refrigerate under Argon"];

// Edges A -> B -> C -> D -> E -> F -> G -> H; } /dot Caption: General experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Preparation: To a 50 mL round-bottom flask, add 9.2 g of 4-aminophenylethanol and 8.8 g of potassium hydroxide pellets.[5]

-

Apparatus Setup: Assemble a short-path distillation apparatus. Place the round-bottom flask in a heating mantle on a magnetic stir plate. Connect the distillation head to a receiving flask that is immersed in a Dry Ice/acetone bath to effectively trap the volatile product. Connect the system to a vacuum pump via a cold trap to protect the pump.

-

Reaction Conditions: Begin stirring and slowly evacuate the system to a pressure of approximately 6 mmHg. It is crucial to conduct the reaction under a low-pressure, inert nitrogen atmosphere to prevent oxidation and facilitate the removal of the product as it forms.[5]

-

Heating and Distillation: Gently heat the reaction mixture. The original literature suggests direct heating with a Bunsen burner flame, but for better control, a heating mantle is recommended.[5] As the temperature rises (typically >200 °C), the dehydration will commence, and the this compound product will distill over and collect in the cooled receiving flask.

-

Work-Up: Once the reaction is complete (no more product distills), carefully release the vacuum and allow the apparatus to cool. Dissolve the collected distillate in diethyl ether.

-

Purification and Isolation: Transfer the ether solution to a separatory funnel. To remove any residual water or acidic impurities, the solution can be washed with a dilute brine solution and then dried over anhydrous potassium hydroxide pellets.[5] Filter the solution to remove the drying agent.

-

Final Product: Remove the diethyl ether using a rotary evaporator. The remaining liquid is this compound. The reported yield for this procedure is approximately 6.4 g.[5]

-

Stabilization and Storage: this compound is prone to polymerization. For storage, add a stabilizer such as 0.1% hydroquinone or potassium hydroxide.[4] Store the product in a tightly sealed container under an inert atmosphere (argon is preferred) and refrigerate at 2-8°C, protected from light.[2][10][11]

Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

| Property | Value | Reference |

| Appearance | Colorless to pale yellow/brown liquid | [3] |

| Molecular Weight | 119.16 g/mol | [2][12] |

| Boiling Point | 213-214 °C (at 760 mmHg); 98-100 °C (at 4 mmHg) | [13][14] |

| Density | ~1.017 g/mL at 25 °C | [13] |

| Refractive Index (n20/D) | ~1.626 | [13] |

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation.[15]

-

¹H NMR (Proton NMR): The spectrum of this compound will show distinct signals for the vinyl and aromatic protons.

-

Aromatic Protons: Two doublets in the range of δ 6.6-7.3 ppm, characteristic of a 1,4-disubstituted (para) benzene ring.

-

Vinyl Protons: Three signals corresponding to the -CH=CH₂ group, typically between δ 5.0-6.8 ppm. This will appear as a characteristic AMX spin system (three distinct multiplets).

-

Amine Protons (-NH₂): A broad singlet, typically around δ 3.5-4.0 ppm, whose position can vary depending on the solvent and concentration.

-

-

¹³C NMR (Carbon NMR): The spectrum will show six distinct signals for the eight carbons due to the molecule's symmetry.

-

Aromatic Carbons: Four signals in the aromatic region (~115-146 ppm).

-

Vinyl Carbons: Two signals in the alkene region (~110-137 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups.

-

N-H Stretch: A pair of medium-intensity peaks around 3350-3450 cm⁻¹ characteristic of a primary amine.

-

C=C Stretch (Vinyl): A peak around 1630 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1500-1600 cm⁻¹ region.

-

=C-H Bending (Vinyl): Strong peaks around 910 and 990 cm⁻¹ corresponding to out-of-plane bending (wagging) of the vinyl group.

Safety and Hazard Management

Working with this compound and the reagents for its synthesis requires strict adherence to safety protocols.

| Substance | GHS Pictograms | Hazard Statements | Key Precautionary Statements |

| This compound | GHS07, GHS08 | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H334: May cause allergy or asthma symptoms. H351: Suspected of causing cancer. H373: May cause damage to organs through prolonged exposure. | P201, P260, P280, P302+P352, P305+P351+P338, P308+P313.[16][17] |

| Potassium Hydroxide | GHS05, GHS07 | H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. | P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338. |

| 4-Aminophenylethanol | N/A | Not classified as hazardous under GHS, but good laboratory practice is required. | Handle with care, avoid ingestion and skin/eye contact. |

Essential Safety Measures:

-

Engineering Controls: All manipulations must be performed in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles at all times.[10][11]

-

Handling: Avoid creating dust with solid KOH. Avoid inhalation of vapors from this compound. Wash hands thoroughly after handling.[16]

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The base-catalyzed dehydration of 4-aminophenylethanol is an effective method for the laboratory-scale synthesis of this compound. The procedure leverages a strong base like potassium hydroxide and high temperatures under vacuum to drive the elimination reaction, likely via an E2 mechanism. Careful control of the reaction conditions and product collection in a cold trap are critical for achieving a good yield. Due to the compound's reactivity and toxicity, strict adherence to proper purification, stabilization, storage, and safety protocols is paramount. This guide provides the foundational knowledge and practical steps for researchers to successfully synthesize and handle this important monomer for advanced materials development.

References

-

PrepChem.com. (n.d.). Synthesis of p-aminostyrene. Retrieved from [Link]

- Shul'tsev, A. L. (2011). Thermal Dehydration of 2-(4-Aminophenyl)ethanol. Russian Journal of General Chemistry, 81(11), 2325–2326. (Note: A direct link to the full text may require a subscription. The abstract is widely available).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73700, 4-Aminostyrene. Retrieved from [Link]

-

Yuan, S., et al. (2012). Poly(this compound)-Polyaniline Bilayer-Modified Stainless Steels for the Mitigation of Biocorrosion by Sulfate-Reducing Bacteria (SRB) in Seawater. Industrial & Engineering Chemistry Research, 51(45), 14777-14786. Retrieved from [Link]

-

Yamamoto, T., et al. (2020). Relationship between dispersion-forming capability of poly(this compound) colloids and antimicrobial activity. Colloid and Polymer Science, 298, 783–790. Retrieved from [Link]

-

ChemSynthesis. (2025). This compound. Retrieved from [Link]

-

Hooda, S., & Brar, A. S. (2001). Characterization of 4-vinylpyridine-styrene copolymer by NMR spectroscopy. Indian Journal of Chemistry, 40A, 229-234. (While not on this compound, this provides context for NMR characterization of similar vinyl copolymers). Retrieved from [Link]

-

Clark, J. (2015). The Dehydration of Ethanol. Chemguide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66904, 4-Aminophenethyl alcohol. Retrieved from [Link]

-

Quora. (2018). What is the mechanism involved in the acid catalyzed dehydration of ethanol to ethene?. (A public discussion providing context on alcohol dehydration mechanisms). Retrieved from [Link]

-

Asakura, T., et al. (2009). NMR Spectra of Polymers and Polymer Additives. ResearchGate. Retrieved from [Link]

-

Ashenhurst, J. (2014). Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-乙烯基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. CAS 1520-21-4: this compound | CymitQuimica [cymitquimica.com]

- 4. 4-Vinylanilin | 1520-21-4 [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. quora.com [quora.com]

- 8. pleiades.online [pleiades.online]

- 9. 4-Aminophenethyl alcohol | C8H11NO | CID 66904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. 4-Aminostyrene | C8H9N | CID 73700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound 4-Aminostyrene [sigmaaldrich.com]

- 14. chemsynthesis.com [chemsynthesis.com]

- 15. researchgate.net [researchgate.net]

- 16. fishersci.ca [fishersci.ca]

- 17. 4-乙烯基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to p-Aminostyrene: Properties, Reactivity, and Applications

This guide provides a comprehensive technical overview of para-aminostyrene (p-aminostyrene), also known as 4-aminostyrene or 4-vinylaniline. It is intended for researchers, scientists, and professionals in drug development who utilize functional monomers in the synthesis of advanced materials. This document delves into the core physical and chemical properties, reactivity, synthesis protocols, and key applications of this versatile bifunctional molecule.

Introduction: The Versatility of a Bifunctional Monomer

p-Aminostyrene (CAS No. 1520-21-4) is an organic compound featuring both a primary amine (-NH₂) and a vinyl (-CH=CH₂) group attached to a benzene ring at the para position.[1][2][3] This unique structure imparts dual reactivity, allowing it to serve as a critical building block for a wide array of functional polymers and materials. The primary amine group offers a site for various chemical modifications, enhancing properties like adhesion, biocompatibility, and chemical reactivity, while the vinyl group enables polymerization.[4][5] Consequently, p-aminostyrene is a monomer of significant interest in fields ranging from materials science to drug delivery and biosensor development.[4][6]

Core Physicochemical Properties

The physical state of p-aminostyrene can be a yellow to red liquid or a low-melting solid, contingent on ambient temperature and purity.[7] Its properties are fundamental to its handling, storage, and application in various reaction media.[8]

Table 1: Key Identifiers and Physical Properties of p-Aminostyrene

| Property | Value | Source(s) |

| IUPAC Name | 4-ethenylaniline | [1][9] |

| Synonyms | p-Aminostyrene, this compound, p-Vinylaniline | [1][2][10] |

| CAS Number | 1520-21-4 | [1][2][9] |

| Molecular Formula | C₈H₉N | [1][9] |

| Molecular Weight | 119.16 g/mol | [9][10] |

| Appearance | Yellow to red liquid or low-melting solid | [7][11] |

| Melting Point | ~23 °C (296 K) | [7][8][12] |

| Boiling Point | 213-214 °C (at 760 Torr); 98-100 °C (at 4 Torr) | [7][8][10] |

| Density | ~1.017 g/mL at 25 °C | [10][13] |

| Refractive Index (n²⁰/D) | ~1.626 | [7][10] |

| Solubility | Soluble in benzene, acetone, and methanol. | [3][7][8][14] |

Spectroscopic Profile

Spectroscopic analysis is crucial for confirming the identity and purity of p-aminostyrene. The key spectral features correspond directly to its constituent functional groups.

¹H NMR Spectroscopy: The proton NMR spectrum provides unambiguous evidence of the vinyl and aromatic protons.[15]

-

Aromatic Protons: Two sets of doublets are typically observed in the aromatic region (approx. δ 6.6-7.3 ppm), corresponding to the protons on the benzene ring.[15]

-

Vinyl Protons: A characteristic set of three signals (a multiplet and two doublets) appears in the vinyl region (approx. δ 5.0-6.7 ppm), representing the -CH=CH₂ group.[15]

¹³C NMR Spectroscopy: The carbon spectrum confirms the presence of eight distinct carbon environments. Key resonances include those for the vinyl carbons (approx. 110-140 ppm) and the aromatic carbons, with the carbon attached to the amino group appearing further upfield.[16]

Infrared (IR) Spectroscopy:

-

N-H Stretch: The primary amine group is identified by characteristic stretches in the 3300-3500 cm⁻¹ region.

-

C=C Stretch: The vinyl group and aromatic ring C=C bonds show absorptions around 1600-1630 cm⁻¹ and 1500-1600 cm⁻¹, respectively.

-

C-H Bending: Out-of-plane C-H bending of the vinyl group gives rise to strong bands in the 900-1000 cm⁻¹ region.[1]

Chemical Properties and Reactivity